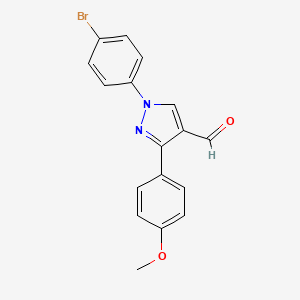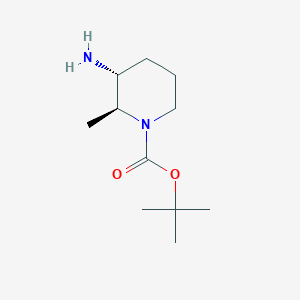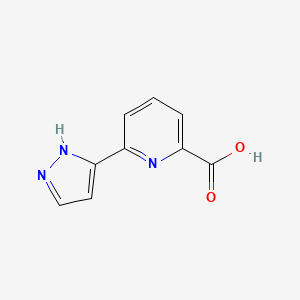
2-Bromo-1-chloro-4-fluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-1-chloro-4-fluoro-3-methylbenzene” is a chemical compound with the CAS Number: 1806971-78-7 . It has a molecular weight of 223.47 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H5BrClF/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,1H3 . This indicates that the compound has a benzene ring with bromo, chloro, fluoro, and methyl substituents at the 2nd, 1st, 4th, and 3rd positions respectively.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a density of 1.543 g/mL at 25 °C . The refractive index is 1.575 .Scientific Research Applications
Synthesis of Fluorinated Compounds
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, has been explored due to its significance in medicinal chemistry. A practical pilot-scale method has been developed for its preparation, highlighting the importance of 2-Bromo-1-chloro-4-fluoro-3-methylbenzene derivatives in the synthesis of anti-inflammatory and analgesic materials. This method addresses the challenges associated with the high cost and environmental impact of traditional synthesis routes, offering a more practical alternative for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Health Impacts of Brominated Compounds
Research has also focused on understanding the environmental and health effects of brominated compounds, including those related to this compound. The review of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveals their similarity in toxicity profiles to their chlorinated counterparts, with a call for further investigation into exposure scenarios and potential health risks. This research underscores the need for comprehensive assessment of brominated compounds' impact on human health and the environment (Birnbaum, Staskal, & Diliberto, 2003).
Mechanism of Action
Safety and Hazards
The compound is classified as having acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
properties
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERGNIRVTJQHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)





![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![(S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6357692.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)
![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)


